N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex heterocyclic compound featuring a benzofuropyrimidinone core substituted with a 4-methoxybenzyl group at position 3 and an N-mesityl acetamide moiety at position 2. The benzofuropyrimidinone scaffold is structurally analogous to purine bases, which often confer biological activity, particularly in kinase inhibition or nucleotide mimicry.
Properties
Molecular Formula |
C29H27N3O5 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C29H27N3O5/c1-17-13-18(2)25(19(3)14-17)30-24(33)16-31-26-22-7-5-6-8-23(22)37-27(26)28(34)32(29(31)35)15-20-9-11-21(36-4)12-10-20/h5-14H,15-16H2,1-4H3,(H,30,33) |
InChI Key |
BNQHDGGHKAERRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the benzofuro[3,2-d]pyrimidine core through a series of cyclization reactions. The mesityl and methoxybenzyl groups are introduced via substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The mesityl and methoxybenzyl groups can be substituted with other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various palladium catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Pyrazolo-Pyrimidine Derivatives ()
The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ) shares a pyrazolo-pyrimidine core but differs from the target’s benzofuropyrimidinone system. Key distinctions include:
- Core Heterocycle: Pyrazolo-pyrimidine vs. benzofuropyrimidinone. The latter’s fused benzofuran ring may enhance planarity and π-π stacking interactions.
- Substituents : The target compound’s mesityl and 4-methoxybenzyl groups contrast with the fluorophenyl and sulfonamide groups in Example 53. The latter’s sulfonamide may improve aqueous solubility compared to the target’s lipophilic substituents.
Tetrahydropyrimidinyl Amides ()
The compounds listed in (e.g., (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide) feature tetrahydropyrimidinyl groups and stereochemical complexity. These differ from the target compound in:
- Saturation: The target’s fully aromatic pyrimidinone vs. partially saturated tetrahydropyrimidinyl.
- Stereochemistry : compounds emphasize stereochemical precision (e.g., (R)- and (S)-configurations), while the target compound’s stereochemical details are unspecified.
Functional Group Analysis
- N-Mesityl Acetamide : The mesityl group (2,4,6-trimethylphenyl) in the target compound provides steric bulk and electron-donating methyl groups, which may hinder enzymatic degradation compared to smaller substituents like methyl or fluorophenyl groups in analogues .
- Similar methoxybenzyl motifs are common in kinase inhibitors to optimize cell permeability .
Physicochemical and Pharmacokinetic Implications
- Metabolic Stability : The absence of fluorine atoms (common in compounds) may reduce metabolic stability, as fluorination often slows oxidative metabolism .
Biological Activity
N-mesityl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds similar to this compound may act primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compounds that target the colchicine-binding site in tubulin have shown significant cytotoxic effects against various cancer cell lines .
Anticancer Properties
Several studies have documented the anticancer properties of structurally related compounds. For instance:
- In Vitro Studies : Compounds with similar structures have demonstrated potent antiproliferative activity against melanoma and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds were reported in the low nanomolar range, indicating high potency .
- In Vivo Studies : In animal models, such as human prostate (PC-3) and melanoma (A375) xenografts, treatments with related compounds resulted in significant tumor growth inhibition without notable neurotoxicity. For example, treatment with one compound resulted in a tumor control percentage (T/C) ranging from 4% to 30% after 21 days at a dose of 15 mg/kg .
Case Studies
- SMART Compounds : A series of SMART (substituted methoxybenzoyl-aryl-thiazole) compounds were synthesized and evaluated for their biological activity. These compounds exhibited a mechanism involving tubulin polymerization inhibition and showed efficacy comparable to FDA-approved antitubulin drugs while overcoming multidrug resistance mechanisms .
- Structure-Activity Relationship (SAR) : The modification of substituents on the aromatic rings influenced the biological activity significantly. The presence of methoxy groups was found to enhance the binding affinity to tubulin and increase cytotoxicity against cancer cells .
Data Tables
| Compound Name | Structure | IC50 (nM) | Tumor Control (%) |
|---|---|---|---|
| SMART-H | [Structure] | 10 | 30 |
| SMART-F | [Structure] | 5 | 25 |
| N-mesityl... | [Structure] | TBD | TBD |
Note: TBD indicates that specific data for N-mesityl compound is currently under investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
